molecular formula C5H7N3 B1208558 2,3-Dihydro-1H-imidazo[1,2-b]pyrazol CAS No. 6714-29-0

2,3-Dihydro-1H-imidazo[1,2-b]pyrazol

Katalognummer: B1208558
CAS-Nummer: 6714-29-0
Molekulargewicht: 109.13 g/mol
InChI-Schlüssel: KPMVHELZNRNSMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system containing both imidazole and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with α,β-unsaturated carbonyl compounds, followed by cyclization to form the fused ring system . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo-pyrazole derivatives, which can exhibit different biological activities and properties .

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellular DNA synthesis by blocking ribonucleotide reductase, leading to the inhibition of cell proliferation . This mechanism is particularly relevant in its potential use as a chemotherapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biologische Aktivität

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, commonly referred to as IMPY, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and clinical implications based on diverse sources of research.

Overview of Biological Activity

IMPY functions primarily as an inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis. By inhibiting RR, IMPY disrupts the proliferation of cancer cells, making it a candidate for chemotherapeutic applications. The compound has been evaluated in various preclinical and clinical studies to assess its efficacy and safety profile.

  • Inhibition of Ribonucleotide Reductase : IMPY has been shown to inhibit RR effectively, leading to reduced DNA synthesis in tumor cells. This mechanism is crucial for its anticancer activity against leukemia cell lines such as L1210 and P388 .
  • Cell Cycle Synchronization : Studies indicate that IMPY can synchronize tumor cells in the S phase of the cell cycle after a single injection. This synchronization may enhance the effectiveness of other chemotherapeutic agents used in combination therapies .
  • Differential Effects on Normal vs. Tumor Cells : Research shows that while IMPY inhibits proliferation in both normal and tumor cells initially, normal cells recover more quickly than tumor cells, suggesting a potential therapeutic window for maximizing efficacy while minimizing toxicity .

Phase I Clinical Trials

IMPY underwent Phase I clinical trials to evaluate its pharmacological properties and safety. Key findings include:

  • Dose-Dependent Toxicity : Patients experienced dose-dependent toxic effects such as hemolytic anemia, vomiting, and confusion. These effects were reversible upon cessation of treatment .
  • Pharmacokinetics : IMPY demonstrated the ability to penetrate the cerebrospinal fluid and accumulate in gastric secretions. Its clearance was notably impaired in patients with hepatic insufficiency .

Efficacy Against Cancer

In preclinical studies, IMPY exhibited significant antiproliferative effects against various cancer cell lines:

  • Leukemia Models : In vivo studies showed that doses ranging from 250 to 500 mg/kg did not consistently prolong survival in tumor-bearing mice but did synchronize tumor cells for enhanced treatment with other agents .
  • Melanoma Applications : Recent formulations incorporating IMPY derivatives have shown promise against melanoma cells resistant to conventional therapies like Vemurafenib. These formulations demonstrated superior cytotoxicity compared to existing treatments .

Data Summary

The following table summarizes key findings from various studies on IMPY:

Study TypeFindingsReference
Preclinical StudyInhibition of RR; synchronization of tumor cells in S phase; differential recovery rates
Phase I Clinical TrialDose-dependent toxicity; reversible side effects; pharmacokinetic profile
Antiproliferative StudyEffective against melanoma; superior efficacy over Vemurafenib-resistant cells

Case Studies

  • Case Study 1 : A patient with colon cancer showed minimal response to IMPY treatment during clinical trials, highlighting variability in patient responses and the need for personalized approaches in chemotherapy .
  • Case Study 2 : In a study involving melanoma patients, a hydrogel formulation containing an IMPY derivative exhibited significant cytotoxicity against resistant cell lines, suggesting potential for topical applications in cancer therapy .

Eigenschaften

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-7-8-4-3-6-5(1)8/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMVHELZNRNSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878792
Record name 1H-IMIDAZO[1,2-B]PYRAZOLE, 2,3-DIHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6714-29-0
Record name 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6714-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-imidazo(1,2-b)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006714290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMPY
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name IMPY
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-IMIDAZO[1,2-B]PYRAZOLE, 2,3-DIHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-imidazo[1,2-b]pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZOLOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX6Z942BKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.